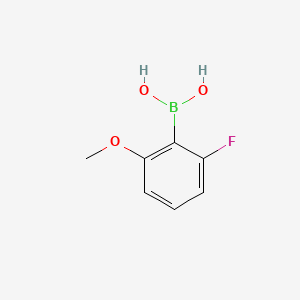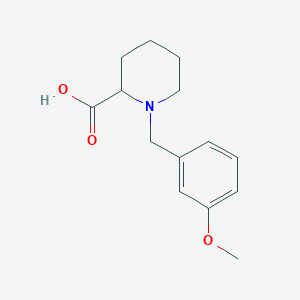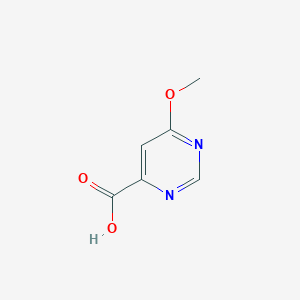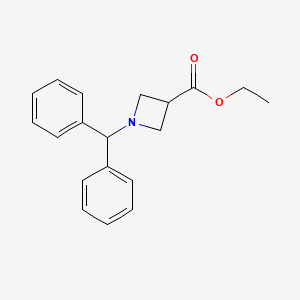![molecular formula C10H11F3N2O2 B1307400 2-[3-(Trifluoromethyl)phenoxy]propanohydrazide CAS No. 667413-01-6](/img/structure/B1307400.png)
2-[3-(Trifluoromethyl)phenoxy]propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[3-(Trifluoromethyl)phenoxy]propanohydrazide" is a fluorinated organic molecule that is likely to possess unique chemical and physical properties due to the presence of the trifluoromethyl group. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of similar molecules.
Synthesis Analysis
The synthesis of fluorinated compounds is of significant interest due to their potential applications in various fields. Paper describes a method for synthesizing long-chain 2,2-difluoro-3-hydroxyacids, which are structurally related to the compound of interest. The process involves the selective cleavage of the CO-CF3 bond and uses hexafluoro-2-propanol as a fluorine source. This method is noted for its mild conditions and good yields, which could be relevant for synthesizing related compounds like "this compound."
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and is often analyzed using various computational methods. Paper discusses the molecular geometry of a compound with a bis(trifluoromethyl)phenoxy group, determined using X-ray crystallography and compared with computational methods such as Hartree-Fock (HF) and density functional theory (DFT). These techniques could similarly be applied to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions, including click reactions as mentioned in paper . The compound in the study reacted with sugar azide to form a triazole ring, demonstrating the reactivity of the fluorinated phenoxy group in click chemistry. This suggests that "this compound" could also participate in similar reactions, potentially leading to novel synthetic pathways and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Paper provides an in-depth analysis of various properties, including IR, NMR, HOMO and LUMO energy analysis, and molecular electrostatic potential maps, of a compound with a phenoxyacetic acid moiety. These properties are crucial for understanding the behavior of the compound in different environments and could be relevant to the study of "this compound."
Case Studies
While no specific case studies are mentioned in the provided papers, the synthesis and analysis techniques discussed could serve as a basis for future case studies involving "this compound." The compound's potential applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis could be explored through experimental and computational studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research on compounds with trifluoromethyl groups, such as the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, highlights the significance of trifluoromethylated compounds in developing novel synthetic pathways and materials with unique properties. The detailed characterization techniques, including elemental analysis and spectroscopy, underline the importance of such compounds in advancing chemistry science (Hasan & Shalaby, 2016).
Photophysical and Photochemical Properties
The study of zinc(II) and chloroindium(III) phthalocyanines substituted with trifluoromethyl groups has unveiled their potential in photodynamic therapy (PDT) for cancer, demonstrating how trifluoromethyl substitutions can enhance the photophysical and photochemical properties of phthalocyanines, making them suitable as photosensitizers in PDT (Ahmetali et al., 2019).
Antimicrobial Agents
Compounds incorporating the trifluoromethyl group have been evaluated for their antimicrobial activity. For instance, triazolothiadiazoles derivatives synthesized from thiocarbohydrazide and substituted phenoxy acetic acid demonstrated significant antibacterial and antifungal activities, showcasing the trifluoromethyl group's role in enhancing the biological activity of synthetic compounds (Hunashal & Satyanarayana, 2012).
Antioxidant Potential
The green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides illustrates the potential of trifluoromethylated compounds in pharmaceutical applications. These compounds were found to have useful antioxidant potential, indicating their relevance in developing new therapeutic agents (Zaheer et al., 2015).
DNA Binding and Urease Inhibition
Trifluoromethylated compounds have also been studied for their DNA binding and urease inhibition activities, which are crucial in designing drugs with targeted biological activities. For example, the chalcones synthesized from substituted aldehydes and fluorinated acetophenone showed strong interactions with DNA and exhibited significant urease inhibition, demonstrating their potential in drug discovery (Rasool et al., 2021).
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(9(16)15-14)17-8-4-2-3-7(5-8)10(11,12)13/h2-6H,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIYFSONVGCEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392214 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667413-01-6 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenoxy]propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(trifluoromethyl)phenoxy]propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)
![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)
![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)
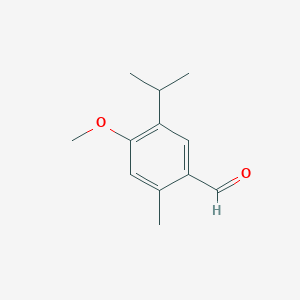

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)

